4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
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Overview
Description
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole is a complex organic compound featuring a pyrazole ring substituted with bromophenyl and methylphenyl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is the reaction of 4-bromobenzyl chloride with sodium sulfide to form 4-bromophenyl sulfide. This intermediate is then reacted with 5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The sulfanyl groups may interact with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(4-chlorophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
- **4-{[(4-fluorophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole
Uniqueness
The presence of the bromophenyl group in 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]methyl}-1H-pyrazole imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrClN2S2/c1-13-3-7-15(8-4-13)25-12-18-17(19(21)23(2)22-18)11-24-16-9-5-14(20)6-10-16/h3-10H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLMHYCJZLMBBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=NN(C(=C2CSC3=CC=C(C=C3)Br)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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